N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1223980-61-7 |
|---|---|
Molecular Formula |
C25H24N6OS |
Molecular Weight |
456.57 |
IUPAC Name |
2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6OS/c1-15-5-7-19(8-6-15)20-13-21-24-27-28-25(30(24)9-10-31(21)29-20)33-14-22(32)26-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,26,32) |
InChI Key |
YYVVBWIZGNBHJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression through S phase.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division.
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, specifically blocking the transition from G1 to S phase and the progression through S phase. This can lead to cell cycle arrest and potentially induce apoptosis.
Biological Activity
N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrazolo derivatives. Its unique structural features suggest potential biological activities that merit comprehensive investigation. This article explores its biological activity based on recent research findings, including in vitro studies, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function by inhibiting certain enzymes or modulating receptor activities. For instance, similar pyrazolo derivatives have shown promising results in inhibiting c-Met kinase activity and exhibiting anti-tumor properties in various cancer cell lines .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related pyrazolo compounds. For example:
- Compound 22i : Exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
Antimicrobial Activity
Other pyrazole derivatives have demonstrated antimicrobial properties. For instance:
- Py11 : Showed significant anti-inflammatory effects and bactericidal activity by disrupting bacterial cell membranes .
Comparative Biological Activity Table
| Compound | Target Activity | IC50 Value (μM) | Cell Line/Type |
|---|---|---|---|
| 22i | c-Met kinase inhibitor | 48 nM | A549, MCF-7, HeLa |
| Py11 | Antimicrobial | Not specified | Bacterial cells |
Case Study 1: Evaluation of Pyrazole Derivatives
A series of substituted pyrazolo derivatives were synthesized and evaluated for their biological activities. The study found that certain compounds exhibited significant antiproliferative effects on cancer cell lines while others showed potential as antimicrobial agents .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis was performed on various pyrazole derivatives to identify key structural features responsible for biological activity. This analysis highlighted the importance of specific functional groups in enhancing activity against targeted pathways .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a drug candidate due to its unique structural features that allow for interactions with biological targets. The incorporation of pyrazolo and triazole moieties enhances its pharmacological profile.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a][1,2,4]triazole exhibit significant antitumor properties. For instance, compounds that inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis, have been identified. N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide may similarly inhibit TP and reduce tumor proliferation by affecting the production of 2-deoxy-D-ribose .
The biological activity of this compound can be attributed to its ability to interact with various biological pathways.
Antibacterial Properties
Some studies suggest that pyrazolo derivatives can selectively inhibit bacterial DNA gyrase, making them potential candidates for antibacterial therapies. This selectivity is advantageous as it targets bacterial enzymes not present in human cells .
Neuropharmacological Effects
The compound's structural characteristics allow it to penetrate the blood-brain barrier, potentially offering therapeutic effects in treating central nervous system disorders such as schizophrenia and depression. Its interaction with neurotransmitter systems could provide insights into new treatments for these conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves complex chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing its efficacy.
QSAR Models
Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of pyrazole derivatives based on their chemical structure. These models help identify key molecular descriptors that correlate with biological efficacy against specific targets such as TP .
Case Studies
A few notable case studies highlight the applications and effectiveness of compounds similar to this compound:
Q & A
Q. What are the key synthetic steps for preparing N-mesityl-2-((9-(p-tolyl)pyrazolo-triazolo-pyrazinyl)thio)acetamide?
The compound is synthesized via a multi-step sequence:
- Step 1 : Formation of 3-methylpyrazole-5-carbohydrazide using diethyl oxalate, acetone, and hydrazine hydrate in methanol .
- Step 2 : Cyclization to 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol, followed by alkylation with ethyl bromide to introduce the ethylthio group .
- Step 3 : Condensation with carbon disulfide and potassium hydroxide to form the triazine-thiolate intermediate .
- Step 4 : Final S-alkylation with mesityl bromoacetamide to introduce the N-mesityl-thioacetamide moiety . Characterization is performed via ¹H/¹³C NMR, IR, and LC-MS to confirm purity and structural integrity.
Q. Which analytical methods are critical for validating the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., pyrazole C-H at δ 6.2–6.5 ppm, triazine N-CH3 at δ 2.4 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 428.5) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content within ±0.3% theoretical values .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy at λ = 260–280 nm .
- Stability : Monitored via HPLC over 24–72 hours under physiological conditions (37°C, pH 7.4) to detect degradation products .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation of the triazine-thiolate intermediate?
Key parameters include:
- Solvent : Propane-2-ol improves nucleophilicity compared to DMF or THF .
- Temperature : 60–70°C maximizes S-alkylation efficiency while minimizing side reactions .
- Stoichiometry : A 1:1.2 molar ratio of thiolate to haloalkane ensures complete conversion (yields >85%) .
Q. What strategies resolve contradictions in reported biological activity data?
Conflicting results (e.g., variable IC₅₀ values) may arise from:
- Assay Conditions : Standardize ATP concentrations in kinase inhibition assays .
- Structural Variants : Compare alkyl chain length (C1–C10) in derivatives; longer chains (C8–C10) enhance antifungal activity by improving membrane permeability .
- Target Selectivity : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to validate binding .
Q. How is molecular docking utilized to predict biological targets?
- Target Selection : Crystal structures (e.g., lanosterol-14α-demethylase PDB: 3LD6) are retrieved from Protein Data Bank .
- Docking Software : AutoDock Vina or Discovery Studio evaluates binding poses and scores (ΔG ≤ -9.0 kcal/mol indicates high affinity) .
- Validation : Compare docking results with in vitro enzyme inhibition assays (e.g., IC₅₀ ≤ 10 µM confirms target relevance) .
Q. What computational methods assess the compound’s pharmacokinetic properties?
- ADME Prediction : SwissADME calculates bioavailability (≥30%), logP (2.5–3.5), and P-glycoprotein substrate likelihood .
- Toxicity : ProTox-II predicts hepatotoxicity risk and LD₅₀ values .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction pH, solvent purity, and inert atmosphere (N₂/Ar) to minimize variability .
- Biological Assay Design : Include positive controls (e.g., ketoconazole for antifungal assays) and triplicate measurements .
- Data Interpretation : Cross-validate computational predictions with orthogonal experimental methods (e.g., SPR for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
